2-tert-Butyl-5-methylpyrimidine-4-carboxylic acid
Description
2-tert-Butyl-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at the 4-position, a tert-butyl substituent at the 2-position, and a methyl group at the 5-position. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their heterocyclic aromaticity and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-tert-butyl-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-5-11-9(10(2,3)4)12-7(6)8(13)14/h5H,1-4H3,(H,13,14) |
InChI Key |
ZNURXZBBIASBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-tert-Butyl-5-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-tert-Butyl-5-methylpyrimidine-4-carboxylic acid with three related compounds, emphasizing structural, functional, and biological differences.
Table 1: Structural and Functional Comparison
Key Differences
Functional Groups and Reactivity: The carboxylic acid group in this compound enhances hydrogen-bonding capacity compared to the phenolic hydroxyl groups in BHT . This difference may influence interactions with biological targets, such as enzymes or DNA. The fluorinated pyrimidine derivative (CAS 1799420-92-0) includes a carbamate group, which increases metabolic stability compared to the carboxylic acid moiety in the target compound .
Biological Activity: BHT is a well-documented antioxidant that inhibits polycyclic aromatic hydrocarbon (PAH) tumorigenesis by preventing in vivo activation of carcinogens . Fluorinated pyrimidines (e.g., CAS 1799420-92-0) are often used in antiviral or anticancer agents due to fluorine’s electronegativity and bioavailability enhancement . The absence of fluorine in the target compound may limit its therapeutic scope.
Safety and Toxicity: BHT has a well-established safety profile in food and cosmetics but shows dose-dependent hepatotoxicity at high concentrations . Data on the target compound’s toxicity remain unpublished.
Q & A
Q. What are the recommended characterization techniques for confirming the structure and purity of 2-tert-Butyl-5-methylpyrimidine-4-carboxylic acid in synthetic workflows?
- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry, HPLC for purity assessment (>95% recommended for biological studies), and mass spectrometry (ESI or MALDI-TOF) to confirm molecular weight . For crystalline samples, X-ray crystallography can resolve ambiguities in substituent orientation. Solubility challenges in polar solvents (e.g., water) may necessitate DMSO-d₆ or CDCl₃ for NMR analysis .
Q. How can researchers optimize the solubility of this compound in aqueous buffers for in vitro assays?
- Methodological Answer : Due to its hydrophobic tert-butyl group, solubility can be enhanced using co-solvent systems (e.g., 10–20% DMSO or ethanol) or pH adjustment (e.g., sodium bicarbonate buffer at pH 8–9 to deprotonate the carboxylic acid moiety). Dynamic light scattering (DLS) should be used to confirm colloidal stability .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for pyrimidine derivatives: Use fume hoods to minimize inhalation risks, nitrile gloves to prevent dermal exposure, and neutralizing agents (e.g., sodium bicarbonate) for accidental spills. Emergency protocols include immediate eye irrigation and consultation with occupational health specialists for exposure incidents .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases or bacterial dihydrofolate reductase) can predict binding poses. QM/MM simulations assess electronic effects of substituent modifications (e.g., replacing methyl with fluorinated groups). Pair these with SAR studies to validate predictions experimentally .
Q. What strategies resolve contradictory bioactivity data for this compound across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., redox interference in colorimetric assays). Use orthogonal methods:
Q. How does the tert-butyl group influence the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : The tert-butyl moiety reduces oxidative metabolism by cytochrome P450 enzymes, as shown in hepatic microsome assays . Compare with methyl or hydrogen analogs using LC-MS/MS to quantify metabolite formation. Plasma protein binding assays (e.g., equilibrium dialysis) further assess bioavailability .
Synthetic Challenges and Solutions
Q. What are common impurities in the synthesis of this compound, and how are they controlled?
- Methodological Answer : Major impurities include unreacted tert-butyl precursors and regioisomers (e.g., 4-tert-butyl-6-methyl variants). Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for purification. LC-MS monitoring at each synthetic step minimizes batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
